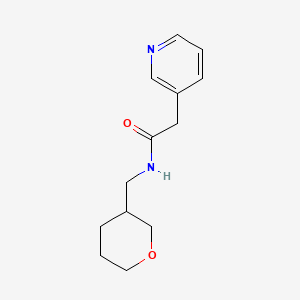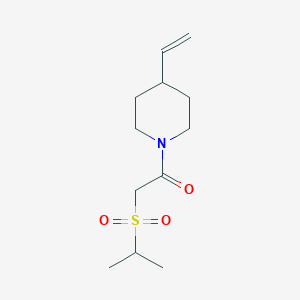![molecular formula C20H24N2O3 B6965194 (2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone](/img/structure/B6965194.png)
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone is a complex organic compound that features a pyridine ring substituted with methoxy and methyl groups, and a piperidine ring substituted with a methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone typically involves multiple steps, starting with the preparation of the pyridine and piperidine intermediates. The key steps include:
Formation of the Pyridine Intermediate: This involves the methoxylation and methylation of a pyridine ring. Common reagents include methanol and methyl iodide, with a base such as sodium hydride to facilitate the reaction.
Formation of the Piperidine Intermediate: This involves the reaction of piperidine with 4-methylphenol in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Coupling of Intermediates: The final step involves coupling the pyridine and piperidine intermediates using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl groups on the pyridine and piperidine rings can be substituted with other functional groups using electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands.
Comparison with Similar Compounds
Similar Compounds
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-chlorophenoxy)piperidin-1-yl]methanone: Similar structure but with a chlorine atom instead of a methyl group on the phenoxy ring.
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-fluorophenoxy)piperidin-1-yl]methanone: Similar structure but with a fluorine atom instead of a methyl group on the phenoxy ring.
Uniqueness
(2-Methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methoxy and methyl groups on the pyridine ring, along with the methylphenoxy group on the piperidine ring, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
(2-methoxy-6-methylpyridin-3-yl)-[4-(4-methylphenoxy)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-14-4-7-16(8-5-14)25-17-10-12-22(13-11-17)20(23)18-9-6-15(2)21-19(18)24-3/h4-9,17H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJOIQFLWCOSNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CCN(CC2)C(=O)C3=C(N=C(C=C3)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Pyrazolo[1,5-a]pyridin-3-yl-(2-pyridin-4-ylazepan-1-yl)methanone](/img/structure/B6965117.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(trifluoromethyl)pyridin-2-yl]oxyacetamide](/img/structure/B6965137.png)
![[1-[6-[4-(Thiophen-2-ylmethyl)piperazin-1-yl]pyrimidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B6965141.png)
![(2-Methoxy-6-methylpyridin-3-yl)-[4-(3-methoxyphenyl)piperidin-1-yl]methanone](/img/structure/B6965146.png)

![[1-(2-Methoxy-6-methylpyridine-3-carbonyl)piperidin-2-yl]-morpholin-4-ylmethanone](/img/structure/B6965157.png)
![4-[4-(3-methoxypropoxy)piperidine-1-carbonyl]-1H-pyrrole-2-carbonitrile](/img/structure/B6965162.png)
![1-[1-[4-(6-Ethoxypyridin-2-yl)piperazin-1-yl]-1-oxobutan-2-yl]pyrrolidin-2-one](/img/structure/B6965174.png)
![N-methyl-4-[[methyl-[1-[(4-methylcyclohexyl)amino]-1-oxopropan-2-yl]amino]methyl]benzamide](/img/structure/B6965182.png)
![[1-(4-Fluorophenyl)-5-methylpyrazol-3-yl]-[2-(5-methylfuran-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6965191.png)
![1-[2-Oxo-2-(2-pyridin-4-ylazepan-1-yl)ethyl]-3,4-dihydroquinolin-2-one](/img/structure/B6965195.png)
![[3-(5-Methylfuran-2-yl)morpholin-4-yl]-[5-methyl-1-(4-methylphenyl)pyrazol-3-yl]methanone](/img/structure/B6965202.png)
![2-(2,4-dioxo-1,3-diazinan-1-yl)-N-[2-(4-methylpentan-2-yl)pyrazol-3-yl]acetamide](/img/structure/B6965212.png)

